Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate

Description

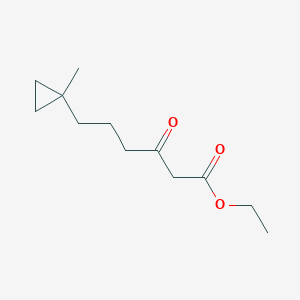

Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate is a β-keto ester characterized by a hexanoate backbone with a ketone group at the 3-position and a 1-methylcyclopropyl substituent at the 6-position. This compound belongs to the class of aliphatic β-keto esters, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and flavor/fragrance industries. The 1-methylcyclopropyl group introduces steric and electronic effects, influencing reactivity and stability compared to simpler β-keto esters like ethyl 3-oxohexanoate .

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate |

InChI |

InChI=1S/C12H20O3/c1-3-15-11(14)9-10(13)5-4-6-12(2)7-8-12/h3-9H2,1-2H3 |

InChI Key |

SWHWEMJITLVCBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CCCC1(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate typically involves the esterification of 6-(1-methylcyclopropyl)-3-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-(1-methylcyclopropyl)-3-oxohexanoic acid+ethanolacid catalystEthyl 6-(1-methylcyclopropyl)-3-oxohexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 6-(1-methylcyclopropyl)-3-oxohexanoic acid.

Reduction: Ethyl 6-(1-methylcyclopropyl)-3-hydroxyhexanoate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and keto groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic attacks, leading to the formation of active metabolites or derivatives.

Comparison with Similar Compounds

Ethyl 3-Oxohexanoate (CAS 3249-68-1)

Key Differences :

- Structure : Lacks the 1-methylcyclopropyl group at the 6-position.

- Reactivity: A versatile substrate for Baeyer-Villiger monooxygenases (BVMOs), as demonstrated by its efficient conversion in enzymatic assays . Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate’s cyclopropyl group may hinder enzyme binding due to steric bulk.

- Synthetic Utility: Used in multicomponent reactions to synthesize pyran derivatives (e.g., ethyl 6-amino-4-aryl-4H-pyran-3-carboxylates) via K₂CO₃-catalyzed protocols .

Ethyl 5-Methyl-2-(1-Methylethyl)-3-oxohexanoate (CAS 1902-03-0)

Key Differences :

Ethyl (5S)-5,6-Isopropylidenedioxy-3-oxohexanoate

Key Differences :

- Structure : Contains a diol protected as an acetal (isopropylidenedioxy group) at the 5,6-positions.

- Pharmaceutical Relevance : A statin precursor synthesized via stereoselective hydrogenation using Ru(II)-BINAP catalysts. The cyclopropyl analog’s lack of polar oxygen atoms may reduce solubility in aqueous media but enhance lipophilicity for drug delivery .

Data Table: Comparative Properties of β-Keto Esters

Research Findings and Mechanistic Insights

Reactivity in Cycloaddition Reactions

Ethyl 3-oxohexanoate reacts with propargyl acetates to yield furans (e.g., furan 27 in 87% yield) under mild conditions . The cyclopropyl analog’s steric bulk may slow nucleophilic attack at the ketone, necessitating harsher conditions or catalysts.

Enzymatic Substrate Specificity

This suggests the 1-methylcyclopropyl group in the target compound may similarly impede enzyme-substrate interactions.

Hydrogenation Selectivity

Ru(II)-BINAP catalysts achieve high enantioselectivity in hydrogenating β-keto esters like ethyl 5,6-isopropylidenedioxy-3-oxohexanoate . For the cyclopropyl analog, chiral ligands may need optimization to accommodate steric effects.

Biological Activity

Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate is a unique organic compound characterized by its cyclopropyl group and a hexanoate backbone. This compound's biological activity has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula: C₁₁H₁₈O₃

- Molecular Weight: 198.26 g/mol

- Functional Groups: Ketone, ester

The presence of the cyclopropyl group contributes to the compound's unique reactivity and potential biological activity, making it a subject of interest for further pharmacological studies.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions: Utilizing cyclopropyl derivatives with hexanoic acid derivatives.

- Esterification: Combining the corresponding acid with ethanol under acidic conditions.

These methods allow for the production of derivatives that may exhibit enhanced biological activity or improved properties, which is crucial for medicinal applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various microbial strains, including fungi and bacteria. For instance, compounds with similar structures have shown antifungal activity against Candida species .

- Anticancer Potential: The compound may also possess anticancer properties, akin to other ketone-based compounds. The structural similarities to glutamine analogs suggest possible pathways for inhibiting tumor growth through metabolic interference .

Case Study 1: Antimicrobial Activity

A study conducted on similar compounds highlighted the antimicrobial efficacy of ethyl esters against Candida species. The results showed significant inhibition zones when tested against pathogenic strains, indicating a promising avenue for further exploration in antifungal therapies .

Case Study 2: Anticancer Activity

Research on glutamine antagonists has demonstrated that compounds with similar structural features can effectively inhibit cancer cell proliferation. For example, studies on diazo ketones revealed their ability to disrupt metabolic pathways in cancer cells, suggesting that this compound could exhibit analogous effects .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 3-oxobutanoate | 105-54-4 | Simpler structure, lacks cyclopropane ring |

| Ethyl 2-cyclopropylacetate | 14245-56-4 | Contains cyclopropane but different backbone |

| Ethyl 4-methyl-3-oxobutanoate | 24922-00-7 | Similar functional groups but different ring |

| Methyl 3-cyclopropyl-3-oxobutanoate | 32249-35-7 | Methyl instead of ethyl; different properties |

This table illustrates how this compound stands out due to its specific cycloalkane structure combined with a hexanoate chain, which may impart unique chemical properties not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.